molecular formula C25H25ClN4O2S B2825399 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1260940-81-5

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2825399
CAS No.: 1260940-81-5
M. Wt: 481.01
InChI Key: DTLAWPFARTULIZ-UHFFFAOYSA-N
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Description

2-((3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a pyrimidine ring. This compound is structurally characterized by:

  • 4-oxo group: Introduces hydrogen-bonding capability, critical for target binding .
  • 7-phenyl ring: Provides steric bulk and π-π stacking interactions.
  • Thioacetamide linker: Bridges the pyrrolopyrimidine core to the N-(3-chloro-2-methylphenyl) group, offering conformational flexibility and sulfur-based interactions.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-3-4-13-30-24(32)23-22(18(14-27-23)17-9-6-5-7-10-17)29-25(30)33-15-21(31)28-20-12-8-11-19(26)16(20)2/h5-12,14,27H,3-4,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLAWPFARTULIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is recognized for its potential as an anticancer agent and may exhibit other pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is C26H28N4O3SC_{26}H_{28}N_{4}O_{3}S with a molecular weight of 476.6 g/mol . The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC26H28N4O3S
Molecular Weight476.6 g/mol
CAS Number1261009-20-4

Biological Activity Overview

Research into the biological activity of pyrrolo[3,2-d]pyrimidines indicates that they possess a broad spectrum of pharmacological effects including:

  • Anticancer Activity : Many derivatives of pyrrolo[3,2-d]pyrimidines have shown significant anticancer properties by targeting various kinases involved in cancer progression.
  • Antimicrobial Effects : Some studies have indicated that these compounds may possess antibacterial and antifungal properties.
  • CNS Activity : Certain derivatives have demonstrated potential as CNS depressants and anticonvulsants.

Anticancer Mechanism

The anticancer activity of the compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance:

  • CDK Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • In vitro Studies : A study on related pyrrolo[3,2-d]pyrimidines reported IC50 values indicating potent activity against various cancer cell lines:
    • Prostate Cancer (PC-3) : IC50 = 1.54 µM
    • Lung Cancer (A-549) : IC50 = 3.36 µM .
    These results suggest that similar compounds may exhibit comparable efficacy.
  • Mechanistic Insights : Research has revealed that these compounds can induce apoptosis through caspase activation and DNA fragmentation, highlighting their potential as chemotherapeutic agents .

Structure–Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidines can be influenced by structural modifications. Key observations include:

  • Substituents at the N5 position can significantly alter toxicity and efficacy.
  • Halogenated derivatives often show enhanced antiproliferative properties due to increased lipophilicity and interaction with cellular targets .

Comparison with Similar Compounds

Research Findings and Critical Analysis

  • Structural Insights: The target compound’s pyrrolo[3,2-d]pyrimidine core is less commonly reported in recent patents compared to pyrrolo[1,2-b]pyridazine derivatives, suggesting a niche for novel binding modalities. Its thioether linkage may confer unique redox activity or susceptibility to metabolic oxidation .
  • Hydrogen-Bonding Networks : The 4-oxo and thioacetamide groups enable diverse hydrogen-bonding patterns, as described by graph set analysis (e.g., S(6) or R₂²(8) motifs), which could stabilize crystal packing or protein-ligand interactions .
  • Limitations : Unlike patent analogs, the absence of solubilizing groups (e.g., morpholinylethoxy) in the target compound may limit bioavailability, necessitating formulation optimization for in vivo efficacy .

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